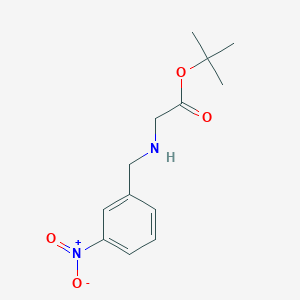

Tert-butyl 2-(3-nitrobenzylamino)acetate

説明

Tert-butyl 2-(3-nitrobenzylamino)acetate is a nitro-substituted benzylamine derivative with a tert-butyl ester group. This compound is structurally characterized by a 3-nitrobenzylamino moiety linked to an acetate backbone, protected by a tert-butyl ester. Its structural analogs, such as tert-butyl 2-(3-formylphenoxy)acetate and tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate, share functional groups that influence reactivity, stability, and hazards, enabling comparative analysis.

特性

分子式 |

C13H18N2O4 |

|---|---|

分子量 |

266.29 g/mol |

IUPAC名 |

tert-butyl 2-[(3-nitrophenyl)methylamino]acetate |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)9-14-8-10-5-4-6-11(7-10)15(17)18/h4-7,14H,8-9H2,1-3H3 |

InChIキー |

OWPIMOUJVOLDMO-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

- Tert-butyl 2-(3-nitrobenzylamino)acetate: Contains a nitrobenzylamino group (-NH-CH₂-C₆H₃(NO₂)) and a tert-butyl ester.

- Tert-butyl 2-(3-formylphenoxy)acetate: Features a formylphenoxy group (-O-C₆H₃(CHO)), where the aldehyde (-CHO) is highly reactive, enabling nucleophilic additions or oxidations. This contrasts with the nitro group’s redox activity .

- Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate: Includes a piperidine ring and a primary amine (-NH₂), making it prone to alkylation or acylation reactions. The tert-butyl ester here serves as a protective group for carboxylate functionalities .

Stability and Degradation

- Nitrobenzylamino derivative: Likely stable under standard conditions but may decompose upon exposure to strong oxidizers or reducing agents, releasing nitrobenzene derivatives.

- Formylphenoxy derivative: The aldehyde group is prone to oxidation, necessitating storage in inert atmospheres .

- Piperidine derivative : Stable at recommended temperatures but reactive with strong acids/bases due to the amine group .

Research Findings and Limitations

- Toxicity Data : Direct toxicological studies on the target compound are absent, but extrapolation from similar structures indicates moderate acute toxicity (e.g., LD₅₀ > 300 mg/kg for nitroaromatics) .

- Environmental Impact : Nitro compounds are often persistent in ecosystems, but disposal guidelines for tert-butyl esters recommend incineration via licensed facilities .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。